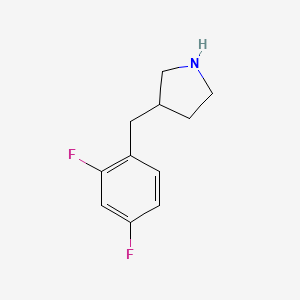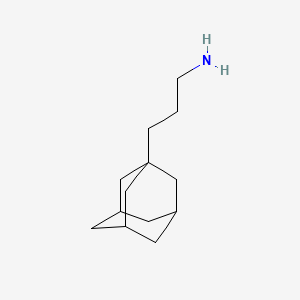
3,3-Difluorocycloheptane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorocycloheptane-1-thiol is a chemical compound belonging to the group of fluorine-containing organosulfur compounds. It has the molecular formula C₇H₁₂F₂S and a molecular weight of 166.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a thiol group attached to a cycloheptane ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms and a thiol group into a cycloheptane ring. One common method is the fluorination of cycloheptane derivatives followed by thiolation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and thiolation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3,3-Difluorocycloheptane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluorocycloheptane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The fluorine atoms may also influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.
3,3-Difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.
3,3-Difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.
Uniqueness
3,3-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C7H12F2S |
|---|---|
Molecular Weight |
166.23 g/mol |
IUPAC Name |
3,3-difluorocycloheptane-1-thiol |
InChI |
InChI=1S/C7H12F2S/c8-7(9)4-2-1-3-6(10)5-7/h6,10H,1-5H2 |
InChI Key |
CRLXRJSHBXQMON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)S)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


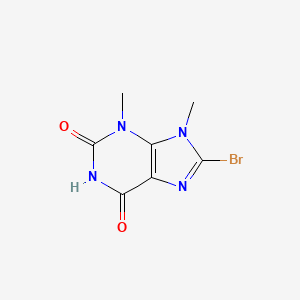
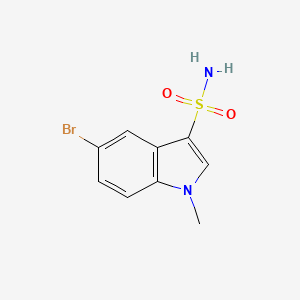
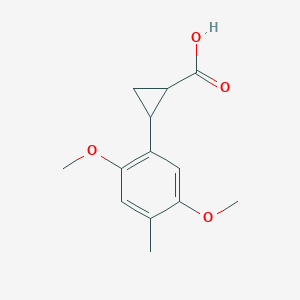
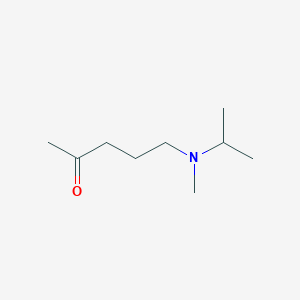
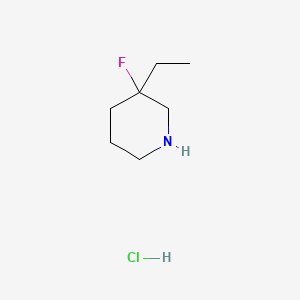
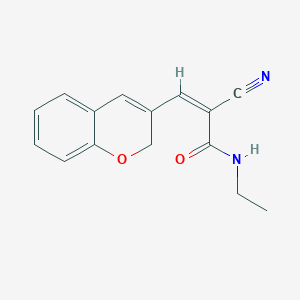
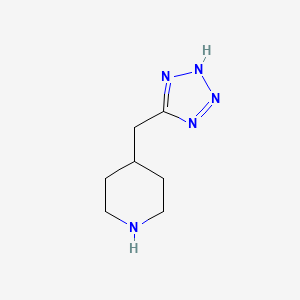

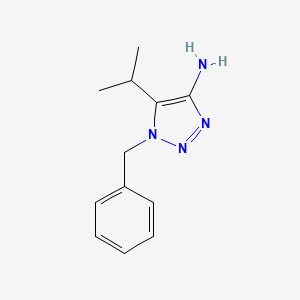
![2-[4-(aminomethyl)phenyl]-N-methylbenzamidehydrochloride](/img/structure/B13585477.png)
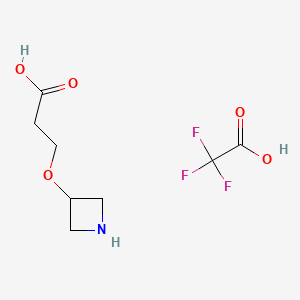
![[(2R)-oxolan-2-yl]methanethiol](/img/structure/B13585491.png)
